molecular formula C24H25ClN2O4S2 B3737692 N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide

N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide

Cat. No.: B3737692
M. Wt: 505.1 g/mol
InChI Key: AUTGQYPYIAMRGA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a sulfonyl group (-SO2-), and aromatic rings. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative. The sulfonyl group could be introduced through a reaction with a sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. These groups could potentially engage in various types of intermolecular interactions, affecting the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. For example, the amide group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar amide and sulfonyl groups, while its melting and boiling points could be influenced by the size and shape of the molecule .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the results of further studies. It could potentially be explored for use in various fields such as pharmaceuticals, agrochemicals, or materials science .

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4S2/c1-4-31-20-8-6-19(7-9-20)27(33(29,30)22-12-10-21(32-3)11-13-22)16-24(28)26-23-14-5-18(25)15-17(23)2/h5-15H,4,16H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTGQYPYIAMRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)Cl)C)S(=O)(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
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N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
Reactant of Route 3
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N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
Reactant of Route 4
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N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
Reactant of Route 5
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N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
Reactant of Route 6
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N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide

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